1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxopyrrolidine core substituted at position 1 with a 3-bromophenyl group and at the carboxamide nitrogen with a 6-methoxypyrimidin-4-yl moiety.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c1-24-14-7-13(18-9-19-14)20-16(23)10-5-15(22)21(8-10)12-4-2-3-11(17)6-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHJOAAZVKUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl and methoxypyrimidinyl intermediates, followed by their coupling with the pyrrolidine carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These methods ensure consistent quality and high throughput, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor in specific biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular functions and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Phenyl Ring
1-(3,4-Dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide ()
- Structural Differences : Replaces the 3-bromophenyl group with a 3,4-dimethylphenyl substituent.
- Impact: Methyl groups introduce steric bulk and lipophilicity instead of the electronegative bromine atom.
- Molecular Weight : 340.4 g/mol (vs. ~380–400 g/mol for brominated analogs due to bromine’s atomic mass) .
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide ()
- Structural Differences : Substitutes bromine with chlorine and replaces the methoxypyrimidine with a coumarin-derived (2-oxo-2H-chromen-6-yl) group.
- Impact: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may weaken halogen bonding.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
Variations in the Amide-Linked Heterocycle
1-(3-Bromophenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide ()
- Structural Differences: Replaces the methoxypyrimidine with a pyridazinone-ethyl group.
- However, the ethyl linker may increase conformational flexibility, affecting binding specificity .
Compound 43 ()
- Structural Differences : Contains a 3-methoxyphenethyl group and a carbamimidoylphenyl substituent.
- Impact : The carbamimidoyl group (NH2-C=NH) introduces a positively charged moiety at physiological pH, improving solubility and enabling ionic interactions with negatively charged targets like proteases (e.g., KLK6) .
Comparative Data Table
*Estimated based on molecular formula.
Biological Activity
The compound 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrrolidine ring followed by the introduction of the bromophenyl and methoxypyrimidinyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme involved in tumor immune evasion. In vitro assays demonstrated that the compound effectively reduced IDO1 activity, leading to enhanced anti-tumor immunity in various cancer models, including ovarian cancer xenografts .
Enzyme Inhibition
The compound also shows promise as an inhibitor of several metabolic enzymes:
- Acetylcholinesterase (AChE) : It has been reported to inhibit AChE, which is crucial for cholinergic neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .
- Carbonic Anhydrases (CA I and CA II) : The compound demonstrated competitive inhibition against these enzymes, with Ki values indicating strong binding affinity. For instance, Ki values for CA I ranged from 2.53 nM to 25.67 nM, suggesting potential therapeutic applications in conditions like glaucoma .
The proposed mechanism of action for the biological effects of this compound includes:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as AChE and CA, the compound disrupts normal physiological processes.
- Modulation of Immune Response : Through IDO1 inhibition, it enhances T-cell responses against tumors, potentially improving outcomes in cancer therapy.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- A study published in PubMed highlighted its role as a potent IDO1 inhibitor with significant in vivo efficacy in tumor models .
- Another investigation focused on its inhibitory effects on AChE and carbonic anhydrases, establishing its potential for treating neurodegenerative disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : Microwave-assisted synthesis in glacial acetic acid (373 K, 250 W) is effective for related pyrimidine derivatives, yielding ~85% purity. Key steps include condensation of bromophenyl precursors with heterocyclic amines under controlled thermal conditions . Optimize stoichiometry (1:1:1 molar ratio for bromophenylidene-Meldrum’s acid, hydroxy-pyrimidinone, and chiral amines) to minimize side products .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and dihedral angles (e.g., pyrimidine ring dihedral angles ≈80–88°). Complement with FTIR for functional groups (C=O stretch at ~1680 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions. Hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (ESI-MS) for molecular weight confirmation. Monitor for common impurities like unreacted bromophenyl precursors or dehalogenated byproducts .
Advanced Research Questions
Q. How can computational methods improve reaction design for structural analogs?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing optimization time by 30–50%. Use Gaussian or ORCA software for energy profiling of intermediates .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic substitution of the bromophenyl group (e.g., with chlorophenyl or fluorophenyl) and pyrimidine methoxy position can clarify bioactivity trends. For example, replacing 3-bromophenyl with 4-fluorophenyl in analogs increases solubility but reduces kinase inhibition potency . Validate hypotheses using dose-response assays and molecular docking (AutoDock Vina) .
Q. How to address polymorphic variability in crystallography studies?
- Methodological Answer : Recrystallize from ethanol/water mixtures (slow evaporation) to isolate stable polymorphs. Refine disordered atoms (e.g., methyl groups) with occupancy ratios (e.g., 0.52:0.48) using SHELXL. Compare unit cell parameters (e.g., triclinic P1, a = 7.147 Å, α = 118.5°) across batches to detect polymorphism .
Q. What experimental designs mitigate heterogeneous catalysis challenges?
- Methodological Answer : Optimize catalyst loading (e.g., Pd/C or Ni-based catalysts at 5 mol%) in cross-coupling reactions. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediates. Use flow reactors for scalable synthesis, ensuring consistent pressure (1–3 bar) and temperature (±2 K) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across analogs?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target effects from off-target toxicity. For inconsistent IC₅₀ values, check assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis of analogs (e.g., 3-bromo vs. 4-bromo substitution) can identify substituent-specific trends .
Q. Why do computational binding scores sometimes contradict experimental IC₅₀?
- Methodological Answer : Solvation effects and protein flexibility (e.g., kinase hinge region dynamics) are often underrepresented in docking studies. Perform molecular dynamics simulations (100 ns) to account for conformational changes. Adjust scoring functions (e.g., MM-GBSA) to improve correlation (R² > 0.7) .
Methodological Tables
| Parameter | Value/Technique | Reference |
|---|---|---|
| Crystallographic Space Group | Triclinic, P1 | |
| Hydrogen Bond Lengths | N–H⋯O: 2.85–3.10 Å; O–H⋯N: 2.72 Å | |
| Microwave Synthesis Yield | 85% (pyrimidine derivatives) | |
| Computational Optimization | ICReDD reaction path search efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
